molecular formula C23H27N3O4S2 B2555223 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 497073-68-4

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2555223
CAS No.: 497073-68-4
M. Wt: 473.61
InChI Key: JRUMEYIQCLNLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a sulfamoyl group and a 1,3-benzothiazol-2-yl moiety. This compound belongs to a broader class of sulfonamide-based molecules, which are often explored for antimicrobial, antifungal, and enzyme-inhibitory activities due to their structural versatility .

Properties

IUPAC Name

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S2/c1-3-30-19-10-7-11-20-21(19)24-23(31-20)25-22(27)16-12-14-18(15-13-16)32(28,29)26(2)17-8-5-4-6-9-17/h7,10-15,17H,3-6,8-9H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUMEYIQCLNLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and biological activities (where available).

Structural and Functional Group Analysis

Compound Name (Identifier) Sulfamoyl Substituent Heterocyclic Substituent (Position/Group) Key Functional Differences Biological Activity (Source)
Target Compound Cyclohexyl(methyl) 1,3-Benzothiazol-2-yl (4-ethoxy) Reference structure Not explicitly reported
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-...) Benzyl(methyl) 1,3,4-Oxadiazol-2-yl (5-(4-methoxyphenyl)) Oxadiazole core; methoxyphenyl substitution Antifungal (C. albicans, MIC = 8 µg/mL)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-...) Cyclohexyl(ethyl) 1,3,4-Oxadiazol-2-yl (5-(furan-2-yl)) Ethyl vs. methyl on sulfamoyl; furan ring Antifungal (C. albicans, MIC = 16 µg/mL)
4-[Bis(2-methoxyethyl)sulfamoyl]-N-... () Bis(2-methoxyethyl) 1,3-Benzothiazol-2-yl (4-ethoxy) Methoxyethyl groups enhance hydrophilicity No activity data
4-(dipropylsulfamoyl)-N-(4-ethoxy-...) () Dipropyl 1,3-Benzothiazol-2-yl (4-ethoxy) Linear alkyl vs. cyclohexyl on sulfamoyl No activity data
4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-...) () Benzyl(methyl) 1,3-Benzothiazol-2-yl (4-ethoxy-3-methyl) Methyl on benzothiazole increases steric bulk No activity data

Key Observations

Dipropylsulfamoyl () and bis(2-methoxyethyl)sulfamoyl () substituents demonstrate how alkyl chain length and polar groups modulate solubility and target binding .

Heterocyclic Core Variations :

  • The 1,3-benzothiazol-2-yl moiety in the target compound and analogs () may favor π-π stacking interactions with enzymes, whereas 1,3,4-oxadiazoles (LMM5, LMM11) are associated with improved metabolic stability .

Bioactivity Trends: LMM5 and LMM11 exhibit antifungal activity against C. albicans, with MIC values correlating with substituent hydrophobicity (lower MIC for benzyl vs. cyclohexyl-ethyl) .

In contrast, 3-methyl () or 6-chloro () substituents may alter steric accessibility .

Discussion of Research Findings

  • Antifungal Activity: LMM5 and LMM11’s efficacy against C. albicans suggests that sulfamoyl benzamides with oxadiazole or benzothiazole cores are promising antifungal scaffolds.
  • Enzyme Inhibition: Sulfamoyl groups are known to inhibit enzymes like thioredoxin reductase (Trr1), as seen in LMM5/LMM11. The cyclohexyl(methyl)sulfamoyl group in the target compound may exhibit analogous inhibitory mechanisms .
  • Physicochemical Properties : Cyclohexyl and ethoxy groups likely enhance lipophilicity (logP), favoring blood-brain barrier penetration, while methoxyethyl or dipropyl groups () balance solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.